4,6-Dibromobenzene-1,3-diol
Overview
Description
4,6-Dibromobenzene-1,3-diol is an organic compound with the molecular formula C6H4Br2O2 It is a derivative of benzene, where two bromine atoms are substituted at the 4 and 6 positions, and two hydroxyl groups are substituted at the 1 and 3 positions
Scientific Research Applications
4,6-Dibromobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
Brominated benzene derivatives generally interact with aromatic compounds in biochemical systems .
Mode of Action
The mode of action of 4,6-Dibromobenzene-1,3-diol involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It can be inferred that the compound may influence pathways involving aromatic compounds due to its electrophilic aromatic substitution mechanism .
Pharmacokinetics
The compound’s molecular weight is 2679 , which may influence its bioavailability.
Result of Action
The compound’s electrophilic aromatic substitution mechanism suggests it may result in the formation of substituted benzene rings .
Action Environment
The compound has a storage temperature of 2-8°c , suggesting that temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
4,6-Dibromobenzene-1,3-diol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The hydroxyl groups in this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the bromine atoms may participate in halogen bonding, further influencing the compound’s biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, this compound may alter the expression of genes involved in oxidative stress response, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound’s hydroxyl groups can form hydrogen bonds with nucleotides in DNA, potentially leading to mutations or disruptions in replication and transcription. Additionally, this compound may inhibit or activate enzymes by binding to their active sites, affecting catalytic activity and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown potential for cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. High doses of the compound have been associated with toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its accumulation and activity, with potential effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromobenzene-1,3-diol typically involves the bromination of benzene-1,3-diol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromobenzene-1,3-diol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydroxy derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled temperature conditions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Nucleophilic Substitution: Formation of ethers or esters.
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Comparison with Similar Compounds
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
Comparison: 4,6-Dibromobenzene-1,3-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which impart distinct chemical properties. Unlike other dibromobenzenes, the hydroxyl groups in this compound enhance its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications.
Properties
IUPAC Name |
4,6-dibromobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSXVSGJLAHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291780 | |
Record name | 4,6-Dibromobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61524-51-4 | |
Record name | NSC77964 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dibromobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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